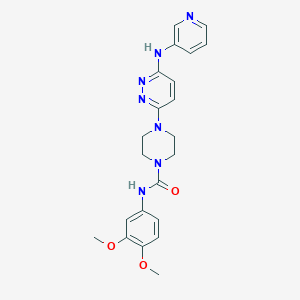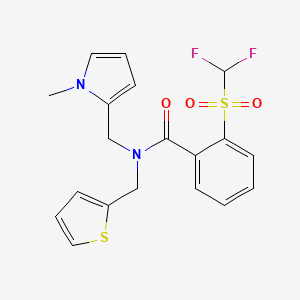
2-((difluoromethyl)sulfonyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Difluoromethyl)sulfonyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a benzamide core substituted with difluoromethylsulfonyl, pyrrole, and thiophene groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions to form the benzamide linkage.
-
Introduction of the Difluoromethylsulfonyl Group: : The difluoromethylsulfonyl group can be introduced via a sulfonylation reaction. This often involves the use of difluoromethyl sulfone as a reagent, which reacts with the benzamide under acidic or basic conditions to form the desired sulfonyl group.
-
Attachment of Pyrrole and Thiophene Groups: : The pyrrole and thiophene groups are typically introduced through nucleophilic substitution reactions. The benzamide intermediate is reacted with pyrrole and thiophene derivatives, often in the presence of a catalyst or under specific reaction conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole moieties. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
-
Reduction: : Reduction reactions can target the difluoromethylsulfonyl group or the benzamide core. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution (SNAr) at the benzamide core or electrophilic substitution at the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenated derivatives, organometallic reagents, and catalysts like palladium or copper complexes.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide core can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s structural features may enable it to interact with various biomolecules, potentially serving as a probe or inhibitor in biochemical assays.
Medicine
In medicinal chemistry, the compound could be explored for its potential pharmacological activities. The presence of the difluoromethylsulfonyl group, in particular, may enhance its metabolic stability and bioavailability, making it a candidate for drug development.
Industry
In industry, the compound’s unique properties could be leveraged in the development of new materials, such as polymers or coatings, with specific chemical or physical characteristics.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethylsulfonyl group could play a key role in these interactions, potentially enhancing binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-thiophenylmethyl)-N-(1-methyl-1H-pyrrol-2-yl)methylbenzamide: Similar structure but lacks the difluoromethylsulfonyl group.
2-(methylsulfonyl)-N-(1-methyl-1H-pyrrol-2-yl)methyl-N-(thiophen-2-ylmethyl)benzamide: Contains a methylsulfonyl group instead of a difluoromethylsulfonyl group.
N-(2-thiophenylmethyl)-N-(1-methyl-1H-pyrrol-2-yl)methyl-2-fluorobenzamide: Features a fluorine atom on the benzamide core instead of the difluoromethylsulfonyl group.
Uniqueness
The presence of the difluoromethylsulfonyl group in 2-((difluoromethyl)sulfonyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a unique and valuable molecule for various applications.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3S2/c1-22-10-4-6-14(22)12-23(13-15-7-5-11-27-15)18(24)16-8-2-3-9-17(16)28(25,26)19(20)21/h2-11,19H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDAPQLNULLHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2832618.png)
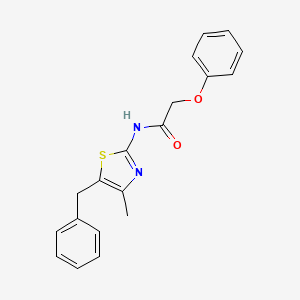

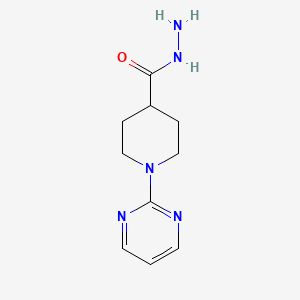
![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2832626.png)
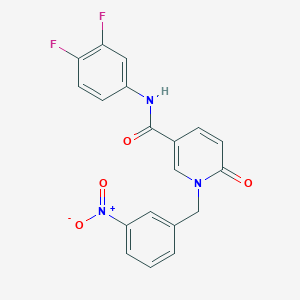
![S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate](/img/structure/B2832630.png)
![4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE](/img/structure/B2832631.png)
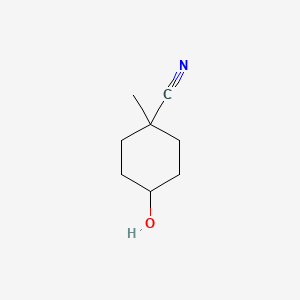
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2832634.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2832636.png)
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2832638.png)
![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2832640.png)
